5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a benzodioxane moiety
Mechanism of Action
Target of Action
Similar compounds that contain sulfamoyl and benzodioxane fragments have been reported to exhibit inhibitory properties againstcarbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
It’s known that sulfonamides, which this compound is a derivative of, generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
It’s known that carbonic anhydrase inhibitors can affect a variety of biochemical pathways, including those involved in the regulation of ph and the transport of carbon dioxide .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . This suggests that the compound may have similar ADME properties, although specific studies on this compound are needed to confirm this.
Result of Action
It’s known that sulfonamides and their derivatives can have a bacteriostatic effect, inhibiting the growth of bacteria .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter the expression of genes related to inflammation and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition can lead to changes in the levels of neurotransmitters and inflammatory mediators. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and modulating neurotransmission . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can affect its activity and efficacy, making it essential to study these processes for effective drug delivery.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Preparation Methods
The synthesis of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxane moiety, which is then coupled with a brominated furan derivative. The reaction conditions often involve the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other benzodioxane derivatives and brominated furan compounds. For example:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also features the benzodioxane moiety and has been studied for its antibacterial properties.
6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol:
The uniqueness of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-12-4-3-10(19-12)13(16)15-8-1-2-9-11(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHZSHOARSLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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